molecular formula C10H8N4OS3 B14911347 5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine CAS No. 1094459-97-8

5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14911347
CAS No.: 1094459-97-8
M. Wt: 296.4 g/mol
InChI Key: YAHHSDLJFMNDTC-UHFFFAOYSA-N
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Description

5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both furan and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential use in drug development due to its biological activities.

Mechanism of Action

The mechanism of action of 5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of furan and thiazole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

1094459-97-8

Molecular Formula

C10H8N4OS3

Molecular Weight

296.4 g/mol

IUPAC Name

5-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H8N4OS3/c11-9-13-14-10(18-9)17-5-6-4-16-8(12-6)7-2-1-3-15-7/h1-4H,5H2,(H2,11,13)

InChI Key

YAHHSDLJFMNDTC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=CS2)CSC3=NN=C(S3)N

Origin of Product

United States

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